Ethane-d5, iodo-

Quantitative mass spectrometry Isotope dilution Internal standard selection

Ethane-d5, iodo- (CAS 6485-58-1), also referred to as iodoethane-d5 or ethyl-d5 iodide, is a perdeuterated alkyl halide (C₂D₅I, MW 161.00 g/mol) belonging to the class of stable isotope-labeled compounds. It contains five deuterium atoms at all hydrogen positions on the ethyl group, yielding a nominal mass shift of M+5 relative to unlabeled iodoethane (C₂H₅I, MW 155.97 g/mol).

Molecular Formula C2H5I
Molecular Weight 161.00 g/mol
CAS No. 6485-58-1
Cat. No. B031937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthane-d5, iodo-
CAS6485-58-1
SynonymsEthyl Iodide-d5;  1-Iodoethane-d5;  2-Iodoethane-1,1,1,2,2-d5, _x000B_Ethyl-d5 Iodide;  Iodoethane-d5;  Iodopentadeuterioethane;  Pentadeuterioethyl Iodide;  Pentadeuteroethyl Iodide; 
Molecular FormulaC2H5I
Molecular Weight161.00 g/mol
Structural Identifiers
SMILESCCI
InChIInChI=1S/C2H5I/c1-2-3/h2H2,1H3/i1D3,2D2
InChIKeyHVTICUPFWKNHNG-ZBJDZAJPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethane-d5, iodo- (CAS 6485-58-1) for Quantitative Isotope Dilution MS and Stable Isotope Labeling Applications


Ethane-d5, iodo- (CAS 6485-58-1), also referred to as iodoethane-d5 or ethyl-d5 iodide, is a perdeuterated alkyl halide (C₂D₅I, MW 161.00 g/mol) belonging to the class of stable isotope-labeled compounds [1]. It contains five deuterium atoms at all hydrogen positions on the ethyl group, yielding a nominal mass shift of M+5 relative to unlabeled iodoethane (C₂H₅I, MW 155.97 g/mol) . As a volatile liquid (bp 69–73 °C, density 2.013 g/mL at 25 °C), it serves as an alkylating reagent for introducing a fully deuterated ethyl group into target molecules and as a precursor for synthesizing deuterated internal standards .

Perdeuterated alkyl halide for isotope dilution MS High isotopic enrichment supports low LLOQ Supplied with copper stabilizer for consistent alkylation

C₂D₅I; fully deuterated ethyl group for M+5 internal standard synthesis. Lot-specific isotopic purity and stabilizer content should be verified per COA.

Why Unlabeled Iodoethane or Partially Deuterated Analogs Cannot Substitute for Ethane-d5, iodo- in Quantitative MS Assays


Procurement specifications for iodoethane-d5 differ materially from unlabeled iodoethane or lower-labeled analogs (e.g., iodoethane-d3) in ways that directly affect analytical validity. Unlabeled iodoethane lacks the M+5 mass shift required for isotope dilution mass spectrometry (IDMS), producing no differentiation from endogenous or matrix-derived analyte signals [1]. Partially deuterated variants (e.g., iodoethane-1,1-d2) generate smaller mass shifts (M+2) that may overlap with the natural isotopic envelope of the unlabeled analyte, reducing specificity in complex matrices . Furthermore, commercial iodoethane-d5 is supplied with copper stabilizer to prevent oxidative degradation and maintain isotopic integrity, whereas unstabilized generic iodoethane is prone to decomposition during storage and may introduce inconsistent alkylation yields .

!

Unlabeled Iodoethane

Lacks the M+5 mass shift required for isotope dilution; produces no differentiation from endogenous analyte signals, invalidating quantitative IDMS workflows.

!

Lower Deuterium Analogs (e.g., d3)

Smaller mass shifts (M+2 or M+3) may overlap with natural ¹³C isotopologue envelopes of the analyte, reducing spectral specificity in complex matrices.

!

Unstabilized Generic Iodoethane

Prone to iodine release and oxidative degradation during storage, leading to variable alkylation efficiency and compromising batch-to-batch reproducibility.

Quantitative Differentiation Evidence for Ethane-d5, iodo- (CAS 6485-58-1) Relative to Comparators


M+5 Mass Shift vs. M+3: Enhanced Spectral Separation from Natural Isotopologues

Ethane-d5, iodo- (C₂D₅I) produces a nominal mass shift of M+5 relative to unlabeled iodoethane, compared to the M+3 shift from trideuterated iodoethane-d3 analogs (CD₃CH₂I) . The M+5 shift places the deuterated signal five Da above the unlabeled analyte, well outside the natural isotopic abundance envelope of iodoethane (M+1 from ¹³C contributes ~2.2% at M+1, with M+2 and M+3 contributions from ¹³C₂ and ¹³C combinations below 0.05% relative abundance) . In contrast, an M+3 shift (as from iodoethane-d3) may overlap with signals arising from the ¹³C₂ natural isotopologue of the analyte or from matrix interferents, potentially compromising quantification in low-concentration or complex-matrix applications [1].

Mass Shift Comparison
Class-level
Target (d5) M+5
Comparator (d3) M+3

Supports spectral separation from natural isotopologues.

M+5 shift avoids ¹³C₂ envelope; nominal mass context.

Quantitative mass spectrometry Isotope dilution Internal standard selection

99.5 atom % D Isotopic Purity: Minimized Cross-Contamination in Quantitative Trace Analysis

Commercial iodoethane-d5 is available at 99.5 atom % D isotopic purity (Sigma-Aldrich specification) . This high enrichment ensures that <0.5% of molecules contain protium at labeled positions. In contrast, generic deuterated compounds may be supplied at lower isotopic purity (e.g., 98 atom % D), leaving 2% residual protium that generates signals overlapping with the unlabeled analyte channel . In an isotope dilution MS assay, a 2% protium impurity in the internal standard introduces a systematic positive bias equivalent to 2% of the internal standard concentration being misattributed as analyte—an error that becomes significant when quantifying analytes at concentrations <10× above the LOQ .

Isotopic Purity
Specification review
99.5% D
98% D
4× lower residual protium (0.5% vs 2%)

Supports low background in quantitative trace analysis.

Per manufacturer COA; verify lot-specific enrichment.

Environmental analysis Pesticide residue Food safety testing

Quantitative Recovery as Internal Standard Precursor for Pesticide Metabolite Analysis

In a validated GC-MS method for ethofumesate and its metabolites in water, pentadeuteroethyl ethofumesate (ETO-d5)—synthesized via alkylation with iodoethane-d5—was employed as an internal standard [1]. Using solid-phase extraction (SPE) with C18-bonded silica and Carbopack B phases, recoveries of ethofumesate (ETO) and its metabolite ETO-K were virtually complete (~100%), while ETO-OH showed 66% recovery [1]. The deuterated internal standard co-eluted identically with the analytes and corrected for all extraction and injection variability, enabling reliable quantification at environmentally relevant concentrations .

Recovery with IS Correction
Reported
ETO/ETO-K: ~100% recovery ETO-OH: 66% recovery
Deuterated IS corrected for variable SPE recoveries.

Supports method validation context across a wide recovery range.

GC-MS SIM, C18/Carbopack B SPE; drinking water matrix.

Water quality monitoring Pesticide residue analysis Solid-phase extraction

Selective S-Alkylation in Complex Petroleum Matrices for Ultrahigh-Resolution FT-ICR MS

In a 2015 study of heavy crude oil characterization, iodoethane-d5 (C₂D₅I) was employed alongside iodomethane-d3 (CD₃I) as a deuterated alkylating reagent to selectively tag sulfur-containing compounds (polycyclic aromatic sulfur heterocycles, PASHs) prior to FT-ICR MS analysis [1]. The deuterium labeling enabled unambiguous differentiation of alkylated sulfur species from the native, unalkylated crude oil components in the ultrahigh-resolution mass spectra [2]. Without deuterium labeling, alkylation produces a mass shift identical to that from natural ethyl group addition, preventing definitive identification of which peaks originate from the original oil versus the derivatization reaction [3].

Derivatization Tracking
Reported
d5-Ethylation +31 Da unique shift
Unlabeled indistinguishable from natural ethyl

Enables differentiation of derivatized vs. native components in complex mixtures.

FT-ICR MS, heavy crude oil; AgBF₄ catalyst.

Petroleomics Sulfur speciation High-resolution mass spectrometry

Copper Stabilization: Verified Long-Term Storage Stability vs. Unstabilized Analogs

Commercial iodoethane-d5 is supplied with copper as a stabilizer (Sigma-Aldrich specification) to prevent free iodine formation and oxidative degradation during storage . Unstabilized iodoethane undergoes photolytic and thermal decomposition, releasing iodine that causes discoloration (yellow to brown) and reduces effective concentration over time . The presence of copper stabilizer extends usable shelf life under recommended storage conditions (2–8°C, inert atmosphere) and maintains batch-to-batch reproducibility in alkylation reaction yields . Without stabilization, reagent degradation can introduce variable alkylation efficiency, confounding quantitative synthetic protocols.

Stabilizer Presence
Specification review
Stabilized Copper present
Unstabilized Iodine release, degradation
Maintains ≥99% purity per COA; extends usable shelf life.

Supports consistent alkylation efficiency over extended storage.

Storage 2–8°C, inert atmosphere; verify stabilizer content.

Reagent procurement Laboratory inventory management Long-term stability

Ethane-d5, iodo- (CAS 6485-58-1): High-Value Application Scenarios Based on Verifiable Evidence


Synthesis of M+5 Deuterated Internal Standards for Pesticide and Pharmaceutical Residue Quantification

Employ iodoethane-d5 as an ethylating reagent to synthesize fully deuterated internal standards (e.g., pentadeuteroethyl ethofumesate, pefloxacin-d5) for quantitative GC-MS or LC-MS/MS analysis. The M+5 mass shift ensures baseline separation from the unlabeled analyte signal and avoids cross-talk with natural ¹³C isotopologues, enabling accurate isotope dilution quantification in drinking water, food matrices, and biological fluids [1][2].

Selective Alkylation for Sulfur Speciation in Complex Hydrocarbon Matrices

Apply iodoethane-d5 for selective S-alkylation of sulfur-containing compounds in heavy crude oil, followed by ultrahigh-resolution FT-ICR MS analysis. The deuterium tag uniquely identifies alkylated PASH derivatives, differentiating them from native ethylated homologues and enabling unambiguous compositional mapping of sulfur species for refining and environmental compliance assessments [3].

NMR Spectroscopy as a Deuterated Solvent Additive or Relaxation Probe

Utilize iodoethane-d5 in NMR studies where a deuterated, non-exchangeable ethyl probe is required. The high isotopic purity (99.5 atom % D) minimizes residual ¹H signals that would otherwise obscure analyte resonances, making it suitable for reaction monitoring, diffusion-ordered spectroscopy (DOSY), or as an internal chemical shift reference in organic solvents .

Long-Term Reagent Stock for Alkylation Protocols Requiring High Batch-to-Batch Consistency

For laboratories conducting multi-year studies or maintaining validated analytical methods, procure copper-stabilized iodoethane-d5. The stabilizer prevents iodine release and oxidative degradation during refrigerated storage (2–8°C), ensuring consistent alkylation efficiency across extended time periods and eliminating the need for frequent re-qualification of aged reagent stocks .

Application
Selection Property
Validation Focus
Pesticide/pharmaceutical residue quantification
M+5 mass shift and high isotopic enrichment
Isotope dilution linearity and LLOQ in environmental matrices
Sulfur speciation in complex hydrocarbons
Deuterium labeling for unambiguous derivatization tracking
Spectral resolution and isobaric interference control
NMR spectroscopy as deuterated probe
Minimal residual ¹H background from high isotopic purity
Spectral clarity in reaction monitoring or DOSY
Long-term reagent stock for established protocols
Copper stabilization for storage integrity
Batch-to-batch alkylation consistency across storage periods
Verify COA for isotopic purity and stabilizer content. Method transfer may require re-validation of recovery and matrix effects in target matrices.

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